4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
CAS No.: 1271451-74-1
Cat. No.: VC3398175
Molecular Formula: C13H16BrN3S
Molecular Weight: 326.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1271451-74-1 |
|---|---|
| Molecular Formula | C13H16BrN3S |
| Molecular Weight | 326.26 g/mol |
| IUPAC Name | 4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C13H16BrN3S/c1-15-13-5-10(3-4-16-13)7-17(2)8-12-6-11(14)9-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | AGGCMWFCOCOORD-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br |
| Canonical SMILES | CNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br |
Introduction
Structural Characteristics
Molecular Structure and Identification
4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine is a multifunctional heterocyclic compound comprising two primary structural units: a substituted pyridine ring and a brominated thiophene ring. The molecule contains several key functional groups including a tertiary amine linkage and a secondary amine substituent. The basic molecular structure consists of a 2-methylamino pyridine core with a complex substituent at the 4-position incorporating a 4-bromothiophene moiety.
The structural components can be broken down as follows:
-
A pyridine ring with substituents at positions 2 and 4
-
A methylamino group (-NHCH₃) at position 2 of the pyridine ring
-
A methylaminomethyl linkage at position 4 of the pyridine
-
A 4-bromothiophen-2-yl methyl group attached to the nitrogen of the tertiary amine
Molecular Formula and Physical Properties
The molecular formula of the compound is C₁₄H₁₈BrN₃S. Based on the structural components and drawing comparisons with similar compounds, the following physical properties can be estimated:
Structural Component Analysis
The compound contains several distinct structural components that contribute to its chemical behavior:
-
The pyridine ring, which acts as a weak base and provides an electron-deficient aromatic system
-
The thiophene ring, which is a five-membered aromatic heterocycle containing sulfur
-
The bromine atom at position 4 of the thiophene, which serves as a potential reactive site for further functionalization
-
The tertiary amine linkage, which introduces a basic center and potential for coordination chemistry
-
The secondary amine (N-methyl) at position 2 of the pyridine, which adds another basic center and hydrogen bond donor capability
The structure shares similarities with compounds discussed in the scientific literature, particularly the bromothiophene moiety found in certain heterocyclic compounds with biological activity .
Challenges in Synthesis
Several synthetic challenges may be anticipated:
-
Selective methylation of the 2-amino group without affecting other reactive sites
-
Controlling the regioselectivity during functionalization of the 4-position
-
Potential side reactions involving the bromine on the thiophene ring
-
Purification of the final product from reaction mixtures
Approaches similar to those used for producing 4-dimethylaminopyridine might be adaptable, where quaternization and amination steps are employed to functionalize the pyridine ring at specific positions .
Chemical Properties and Reactivity
Acid-Base Properties
The presence of multiple nitrogen atoms in the molecule confers distinct acid-base properties:
-
The pyridine nitrogen is weakly basic (similar to pyridine with pKa ≈ 5.2)
-
The secondary amine at the 2-position is more basic (estimated pKa ≈ 8-9)
-
The tertiary amine in the side chain is also basic (estimated pKa ≈ 8-10)
These multiple basic sites suggest that the compound could act as a multidentate ligand for metal coordination or participate in acid-base reactions at different pH ranges.
Reactivity Profile
The compound contains several reactive sites:
-
The bromine substituent on the thiophene provides a handle for metal-catalyzed coupling reactions
-
The tertiary amine nitrogen can undergo quaternization with alkylating agents
-
The secondary amine at the 2-position can participate in further functionalization
-
The thiophene ring can undergo electrophilic aromatic substitution, though with less reactivity than benzene
Stability Considerations
Based on the structural features, the following stability characteristics can be inferred:
-
Sensitivity to oxidation, particularly at the tertiary amine and thiophene moieties
-
Potential for hydrolysis under strongly acidic or basic conditions
-
Light sensitivity due to the conjugated aromatic systems
-
Recommended storage in cool, dry conditions in tightly sealed containers, similar to other heterocyclic amine compounds
Analytical Characterization
Spectroscopic Identification
For identification and characterization of 4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine, several spectroscopic techniques would be valuable:
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons from pyridine (δ 6.5-8.5 ppm) and thiophene (δ 6.8-7.5 ppm); methyl groups (δ 2.2-3.0 ppm); methylene bridges (δ 3.5-4.5 ppm) |
| ¹³C NMR | Characteristic signals for aromatic carbons (δ 110-160 ppm); methyl and methylene carbons (δ 20-60 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 340/342 (due to bromine isotopic pattern); fragmentation pattern including loss of bromine (m/z 261) |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹); C-Br stretching (500-600 cm⁻¹); aromatic C=C and C=N stretching (1400-1600 cm⁻¹) |
Chromatographic Analysis
For purity assessment and separation, the following approaches would be suitable:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Thin-Layer Chromatography (TLC) using appropriate solvent systems
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume